Nitromalonaldehyde

Übersicht

Beschreibung

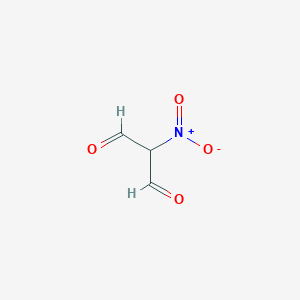

Nitromalonaldehyde is an organic compound with the molecular formula C₃H₃NO₄. It is a nitro derivative of malonaldehyde and is known for its reactivity and utility in various chemical syntheses. The compound is characterized by the presence of both aldehyde and nitro functional groups, making it a versatile intermediate in organic chemistry.

Wirkmechanismus

Biochemical Pathways

The specific biochemical pathways affected by Nitromalonaldehyde are currently unknown . The compound’s potential effects on various biochemical pathways would be an interesting area for future research, which could provide valuable insights into its biochemical role and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nitromalonaldehyde can be synthesized through several methods. One common method involves the reaction of mucobromic acid with sodium nitrite in an aqueous solution. The reaction is mildly exothermic and requires careful temperature control to avoid decomposition. The product is typically isolated as its sodium salt, which is more stable than the free aldehyde .

Industrial Production Methods: Industrial production of this compound often involves the same basic principles as laboratory synthesis but on a larger scale. The use of continuous flow reactors and automated temperature control systems helps to ensure consistent product quality and yield. Safety measures are crucial due to the compound’s sensitivity to heat and impact .

Analyse Chemischer Reaktionen

Types of Reactions: Nitromalonaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitroacetic acid derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The aldehyde groups can participate in nucleophilic addition reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can react with the aldehyde groups under mild conditions

Major Products:

Oxidation: Nitroacetic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aldehydes and alcohols

Wissenschaftliche Forschungsanwendungen

Nitromalonaldehyde has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing into its potential use as a precursor for drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Vergleich Mit ähnlichen Verbindungen

Nitroacrolein: Similar in structure but with different reactivity due to the presence of a double bond.

Nitropropanedial: Another nitro derivative of a dialdehyde, with different applications and reactivity.

Dinitropyridone: Used as a synthetic equivalent in some reactions where nitromalonaldehyde is unstable

Uniqueness: this compound is unique due to its combination of nitro and aldehyde functional groups, which confer a high degree of reactivity and versatility in synthetic applications. Its ability to participate in a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .

Biologische Aktivität

Nitromalonaldehyde (NMA) is a nitro compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the presence of a nitro group attached to a malonaldehyde structure. Its molecular formula is CHNO, and it exhibits unique reactivity due to the electron-withdrawing nature of the nitro group, which enhances its ability to participate in nucleophilic addition reactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Reactivity : The nitro group facilitates nucleophilic addition reactions, making NMA a valuable intermediate in the synthesis of various biologically active compounds.

- Enzyme Inhibition : Compounds containing nitro groups often interact with enzyme active sites, leading to inhibition. This property is crucial for designing drugs targeting specific enzymes involved in disease processes .

- Reduction Pathways : The reduction of the nitro group can lead to the formation of reactive intermediates that may have distinct biological effects, including toxicity or therapeutic activity .

Biological Activities

This compound and its derivatives have been studied for their potential in various therapeutic areas:

- Anticancer Activity : Research indicates that nitro compounds can exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that certain derivatives of NMA demonstrate significant cytotoxicity against breast (MCF-7), ovarian (ES-2), and lung (A-549) cancer cells .

- Antimicrobial Properties : Nitro compounds are known for their antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .

- Anti-inflammatory Effects : Some derivatives of this compound have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .

Case Studies

- Cytotoxicity Evaluation :

- Antimicrobial Activity :

- Mechanistic Studies :

Data Table: Biological Activities of this compound Derivatives

Eigenschaften

IUPAC Name |

2-nitropropanedial | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO4/c5-1-3(2-6)4(7)8/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDQLOXQQUFECI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310492 | |

| Record name | 2-nitropropanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34461-00-2, 609-32-5 | |

| Record name | NSC191937 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 609-32-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-nitropropanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitromalonaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Nitromalonaldehyde?

A1: this compound has the molecular formula C3H3NO4 and a molecular weight of 117.06 g/mol.

Q2: Are there efficient synthetic routes to access this compound derivatives?

A2: While this compound is unstable, its sodium salt (Sodium this compound Monohydrate) is commonly used. Researchers have reported using addition funnels, like Hershberg funnels, during its synthesis. []

Q3: What spectroscopic data is available for characterizing this compound and its derivatives?

A3: Researchers have extensively used NMR spectroscopy to characterize this compound and related compounds. Studies have investigated the dependence of NMR parameters (chemical shifts and coupling constants) on hydrogen bond strength in molecules like this compound, Nitromalonamide, and 3-OH propanal. These investigations provide valuable insights into the electronic structure and bonding characteristics of these molecules. [] Additionally, infrared spectroscopy combined with quantum chemical calculations has been employed to investigate the nature of intramolecular hydrogen bonding in 2-Nitromalonaldehyde. []

Q4: How does this compound behave as a synthetic building block?

A4: this compound is a versatile reagent for constructing nitro-containing heterocycles. Its reactivity stems from the electrophilicity of the aldehyde groups and the presence of the nitro group, which can act as both an electron-withdrawing group and a leaving group. [, ]

Q5: Can you provide specific examples of heterocycle synthesis using this compound?

A5: this compound and its synthetic equivalents readily react with various dinucleophiles:* Hydrazines: yield nitropyrazoles [, ]* Hydroxylamine: produces nitroisoxazoles []* Glycine esters: form nitro pyrrole-2-carboxylates []* Guanidines: lead to pyrimidines []* 1,2-Diamines: generate 1,4-diazepines [, ]

Q6: What are some limitations of using this compound in synthesis?

A6: The major limitation is its instability in its pure form. This necessitates using its sodium salt (Sodium this compound Monohydrate), which may present safety concerns due to its shock-sensitive and potentially explosive nature. [] Additionally, the sodium salt has limited solubility in organic solvents.

Q7: Are there safer and more soluble alternatives to Sodium this compound Monohydrate?

A7: Yes, researchers have developed several synthetic equivalents that overcome the limitations of Sodium this compound Monohydrate:

- β-Nitroenamines: These compounds, particularly those with a formyl group, exhibit good solubility in organic solvents and serve as safe and effective alternatives. [, , , ]

- Nitropyrimidinones: These heterocycles act as synthetic equivalents, offering similar reactivity profiles for accessing various nitro compounds. [, , , ]

- Dinitropyrazole: This compound has also been successfully employed as a this compound equivalent in reactions with N-nucleophiles. []

Q8: Can this compound act as a ligand in metal complexes?

A8: Yes, this compound's conjugate base (NMA) can coordinate to metal centers. Researchers have synthesized and characterized Yttrium and Lanthanide complexes containing NMA ligands. These complexes exhibit interesting luminescent properties and have potential applications in materials science. [, , ]

Q9: Have computational methods been used to study this compound?

A9: Yes, computational chemistry techniques have provided insights into the structure and properties of this compound. * Proton Tunneling: Studies have investigated proton tunneling in 2-Nitromalonaldehyde using rotational spectroscopy and quantum chemical calculations. These studies have determined the energy barrier for proton transfer and provided information about the potential energy surface of this molecule. [, ]* Nitro-Group Torsion: The torsional barrier of the nitro group in 2-Nitromalonaldehyde has been investigated using rotational spectroscopy, revealing the influence of intramolecular interactions on the conformational dynamics of this molecule. []

Q10: What is known about the structure-activity relationships of this compound derivatives?

A10: Modifying the substituents on the this compound scaffold can significantly influence its reactivity and the properties of the resulting products. For example, introducing electron-donating or electron-withdrawing groups can modulate the electrophilicity of the aldehyde groups, thereby affecting its reactivity with nucleophiles. Additionally, the nature of the substituents can influence the stability and biological activity of the resulting heterocyclic compounds. [, , ]

Q11: What safety precautions are necessary when handling this compound and its derivatives?

A11: Sodium this compound Monohydrate is shock-sensitive and potentially explosive, demanding careful handling. Appropriate personal protective equipment and safe laboratory practices are crucial. It is advisable to explore the use of safer alternatives like β-nitroenamines whenever possible. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.